6-Methyl-1,7-diazabicyclo[4.1.0]heptane is a bicyclic compound characterized by a unique nitrogen-containing structure. Its molecular formula is with a molecular weight of approximately 112.18 g/mol. This compound belongs to the class of diazabicycloalkanes, which are significant in medicinal chemistry and organic synthesis due to their structural properties and biological activities.
The compound is classified under the category of bicyclic amines, specifically diazabicyclo compounds, which are known for their potential pharmacological applications. The International Chemical Identifier (InChI) for 6-Methyl-1,7-diazabicyclo[4.1.0]heptane is InChI=1S/C6H12N2/c1-6-4-2-3-5-8(6)7-6/h7H,2-5H2,1H3
.
The synthesis of 6-Methyl-1,7-diazabicyclo[4.1.0]heptane typically involves several steps:
This synthetic route allows for the construction of the bicyclic framework while maintaining functional group integrity necessary for further modifications.
The molecular structure of 6-Methyl-1,7-diazabicyclo[4.1.0]heptane features two nitrogen atoms incorporated into a seven-membered ring system. The structural representation can be summarized as follows:
The compound's structure can be visualized in various chemical drawing software or databases that allow for 3D modeling .
6-Methyl-1,7-diazabicyclo[4.1.0]heptane can participate in several chemical reactions due to its nitrogen functionalities:
These reactions are crucial for developing new compounds with potential therapeutic applications.
The mechanism of action for compounds like 6-Methyl-1,7-diazabicyclo[4.1.0]heptane often involves interactions with biological targets such as receptors or enzymes:
Understanding these mechanisms is vital for evaluating the potential pharmacological effects of this compound.
While specific physical properties such as boiling point and melting point are not extensively documented, some key properties include:
These properties suggest that 6-Methyl-1,7-diazabicyclo[4.1.0]heptane could have favorable characteristics for drug-like behavior.
6-Methyl-1,7-diazabicyclo[4.1.0]heptane has potential applications in various fields:
Research continues into its applications within drug development and synthetic methodologies, emphasizing its significance in modern chemistry .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7